2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate
Overview
Description
“2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate” is a special chemical compound . It is a solid substance and is used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C10H13NO5 . The InChI code is 1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2 . For a detailed molecular structure, it would be best to refer to a specialized chemical structure database.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 227.22 g/mol . It should be stored in a refrigerator .Scientific Research Applications
Anticonvulsant Application
Scientific Field: Pharmacology
Methods of Application: The compounds were synthesized using an optimized coupling reaction . They were then administered to mice and their effects on seizure activity were observed .
Results: The most potent anticonvulsant activity was demonstrated for a specific compound (compound 30), which showed a median effective dose (ED 50) of 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz test . This compound also showed high metabolic stability on human liver microsomes and negligible hepatotoxicity .
Antinociceptive Application
Scientific Field: Pharmacology
Methods of Application
The compounds were synthesized and then administered to animals. Their effects on pain responses were observed in the hot plate test and writhing tests .
Results
The most promising compound (compound 4) showed higher ED 50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test, respectively) . Moreover, in vitro studies of compound 4 showed moderate but balanced inhibition of the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
Antibody Production Enhancement
Scientific Field: Biotechnology
Methods of Application: The compounds were added to cultures of Chinese hamster ovary cells, and the effects on antibody production were observed .
Results: One specific compound, 4- (2,5-dimethyl-1H-pyrrol-1-yl)-N- (2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production .
Pain Model Application
Scientific Field: Pharmacology
Methods of Application: The compounds were synthesized using an optimized coupling reaction . They were then administered to mice and their effects on pain responses were observed .
Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 . This compound also revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .
Monoclonal Antibody Production Enhancement
Scientific Field: Biotechnology
Methods of Application: The compounds were added to cultures of Chinese hamster ovary cells, and the effects on antibody production were observed .
Results: One specific compound, 4- (2,5-dimethyl-1H-pyrrol-1-yl)-N- (2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production .
Inhibition of Calcium Currents
Scientific Field: Pharmacology
Methods of Application: The compounds were synthesized using an optimized coupling reaction . Their effects on calcium currents were then studied using electrophysiological techniques .
Results: Compound 30 was found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This compound also revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) oxane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOVNCLITMBYRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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